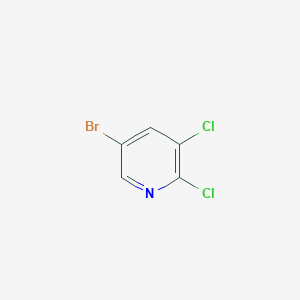

6-氯异喹啉

描述

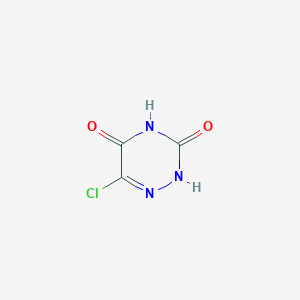

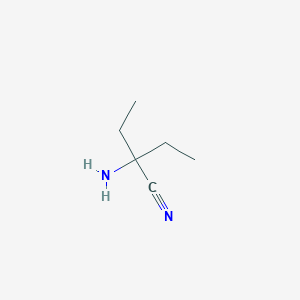

6-Chloroisoquinoline is a chlorinated derivative of the isoquinoline family, which is a class of heterocyclic aromatic organic compounds. This compound, like other quinolines, is known for its diverse biological activities and is often used as a building block in medicinal chemistry for the synthesis of various pharmacologically active molecules.

Synthesis Analysis

The synthesis of chloroquinoline derivatives, including those related to 6-chloroisoquinoline, involves multiple steps such as cyclization, nitrification, chlorination, and sometimes complex reactions like the Bischler-Napieralski reaction. For instance, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline starts with 4-methoxyaniline and proceeds through cyclization, nitrification, and chlorination steps, achieving a high yield of 85% . Similarly, 1-chloromethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is synthesized from 3,4-dimethoxy phenethylamine via acylation, followed by the Bischler-Napieralski reaction and reduction, with an overall yield of 41.1% .

Molecular Structure Analysis

The molecular structure of chloroquinoline derivatives has been elucidated using various spectroscopic techniques such as FT-IR, NMR, and Mass spectra. For example, the crystal structure of methyl 2,6-dichloro-4-phenylquinoline-3-carboxylate (MDCPQC) was determined using single-crystal X-ray diffraction, revealing a three-dimensional supramolecular network stabilized by C-H…π and π-π interactions, as well as Chlorine-Chlorine short intermolecular contacts . The molecular structure of 6-chloroquinoline itself has been studied using experimental techniques and DFT calculations, which helped in assigning vibrational modes and understanding the electronic structure .

Chemical Reactions Analysis

The chemical reactivity of 6-chloroquinoline has been explored through studies of its electronic features. The chlorine substitution is found to significantly alter the reactive nature of the quinoline moiety. The compound's reactivity has been analyzed based on frontier molecular orbital properties, molecular electrostatic potential surface characteristics, and atomic charge analysis . Additionally, the polarographic behavior of 6-chloroquinoline in solutions has been studied, revealing a complex reduction mechanism at the dropping mercury electrode .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloroquinoline derivatives are influenced by the presence of chlorine atoms. For instance, the antioxidant activity of novel chloroquinoline derivatives has been assessed, showing good inhibition percentages compared to ascorbic acid . The polarographic reduction of 6-chloroquinoline indicates that the presence of chlorine affects its electrochemical behavior . The metastable forms of 6-chloroquinolin-2(1H)-one exhibit different crystal packing and intermolecular interactions, which affect their spectroscopic properties and thermal behavior .

科学研究应用

抗病毒特性

- 氯喹和病毒感染:氯喹是6-氯异喹啉的衍生物,已被探讨其对各种病毒感染的潜在作用,包括HIV和冠状病毒。它通过抑制病毒复制的pH依赖步骤发挥直接抗病毒作用,并具有免疫调节作用,这在临床管理艾滋病和严重急性呼吸综合征等病毒性疾病中可能是有益的(Savarino et al., 2003)。

在癌症治疗中的应用

- 增强化疗效果:研究表明,氯喹可以使乳腺癌细胞对化疗药物产生敏感性,独立于自噬。这表明其在癌症治疗中的潜在用途,特别是与其他抗癌药物结合使用(Maycotte et al., 2012)。

- 癌症治疗增强:研究表明,氯喹可以有效地增强电离辐射和化疗药物对癌症细胞的杀伤效果,以癌症特异性方式。其溶酶体药物特性似乎对增加疗效和特异性至关重要(Solomon & Lee, 2009)。

细胞毒性和DNA拓扑异构酶II抑制

- 合成的氯异喹啉二酮:对取代氯异喹啉二酮的研究显示出对各种癌细胞系的显著细胞毒潜力。这些化合物还表现出DNA拓扑异构酶II的抑制活性,这对于理解它们在癌症治疗中的作用机制至关重要(Kim et al., 2007)。

分子包含和堆积特性

- 氯取代的二喹啉:包含氯基的氯取代二喹啉化合物显示出独特的分子包含和堆积特性。这些特性与它们的非氯化对应物明显不同,并在晶体工程中具有重要意义(Ashmore et al., 2007)。

物理化学和生物学特性

- 异喹啉生物碱:已探讨了异喹啉生物碱的物理化学和生物学特性,包括带有氯基的生物碱。这些特性对于理解这些化合物在光保护和毒性等领域的潜在应用是相关的(Sobarzo-Sánchez等,2012)。

振动研究和化学反应性

- 分子结构分析:对1-氯异喹啉的计算研究提供了关于其光谱振动特性、分子结构和化学反应性的见解。这些研究对于理解这类分子的相互作用和反应性至关重要(Vidhya et al., 2020)。

安全和危害

作用机制

Target of Action

Isoquinoline derivatives have been known to exhibit a wide range of biological activities . More research is needed to identify the specific targets of 6-Chloroisoquinoline.

Mode of Action

The exact mode of action of 6-Chloroisoquinoline is currently unknown due to the lack of specific studies on this compound. It’s worth noting that chloroquine, a compound structurally similar to 6-chloroisoquinoline, inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin .

Biochemical Pathways

Isoquinolines, a class of compounds to which 6-chloroisoquinoline belongs, are known to demonstrate a wide range of biological activities

Result of Action

Some isoquinoline derivatives have been found to exhibit cytotoxic activity and dna topoisomerase ii inhibitory activity

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 6-Chloroisoquinoline is currently unknown. It is known that various environmental factors can influence the stability of chlorophyll content in angiosperms by modulating chlorophyll metabolic pathways . More research is needed to understand how environmental factors might influence the action of 6-Chloroisoquinoline.

属性

IUPAC Name |

6-chloroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCJNOOHAQSFEJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90494878 | |

| Record name | 6-Chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90494878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloroisoquinoline | |

CAS RN |

62882-02-4 | |

| Record name | 6-Chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90494878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones against cancer cells?

A: The research article suggests that these compounds exhibit cytotoxicity against various cancer cell lines. Specifically, they demonstrate inhibitory activity against DNA topoisomerase II []. DNA topoisomerase II is an enzyme crucial for DNA replication and repair, making it a viable target for anticancer drugs. Inhibiting this enzyme can lead to DNA damage and ultimately trigger cancer cell death.

Q2: Were any specific structure-activity relationships (SAR) observed for the synthesized 6-chloroisoquinoline derivatives?

A: While the article doesn't delve into extensive SAR analysis, it highlights that both 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones were synthesized and evaluated for their anticancer activity []. This suggests that the core structure of 6-chloroisoquinoline might be important for the observed activity, and further modifications by adding different substituents could potentially influence their potency and selectivity against different cancer cell lines. Further research is needed to explore specific SAR trends and optimize these compounds for improved efficacy.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Bromomethyl)benzo[d]oxazole](/img/structure/B1281201.png)